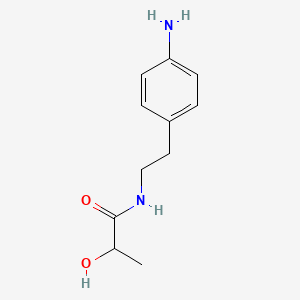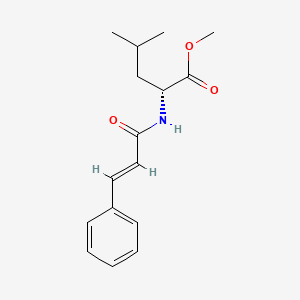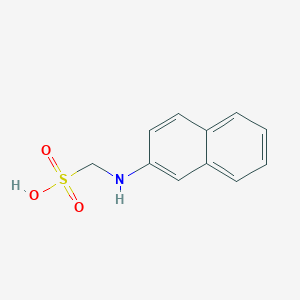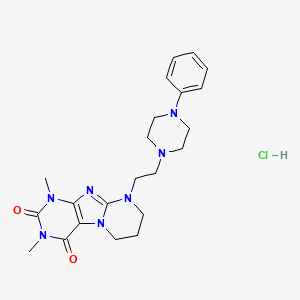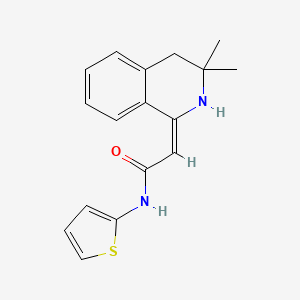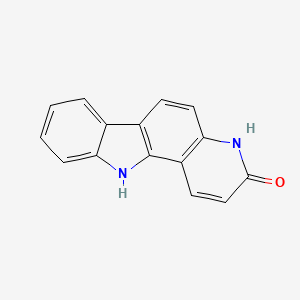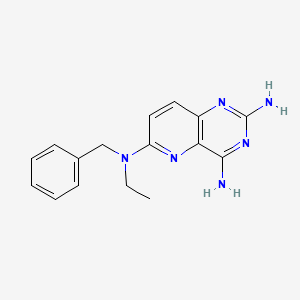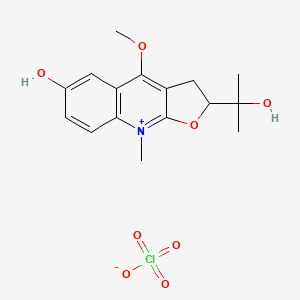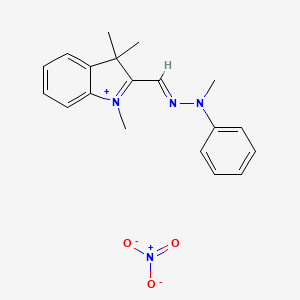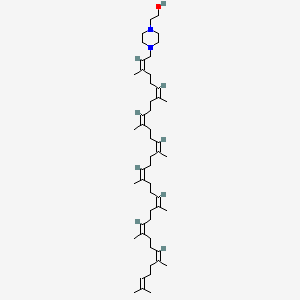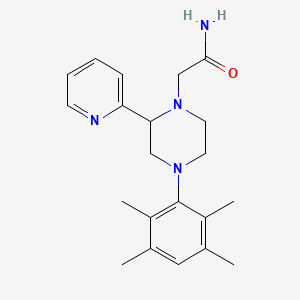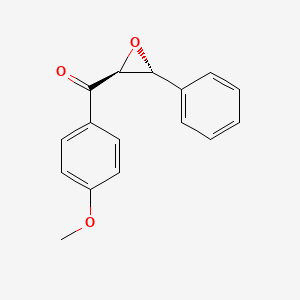
Unii-W8C978udal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
メタンオン, (4-メトキシフェニル)((2S,3R)-3-フェニル-2-オキシラニル)- は、メトキシフェニル基とオキシラニル基を含むユニークな構造を持つ複雑な有機化合物です。
合成方法
合成経路と反応条件
メタンオン, (4-メトキシフェニル)((2S,3R)-3-フェニル-2-オキシラニル)- の合成は、通常、適切な触媒の存在下で、4-メトキシベンズアルデヒドとフェニル酢酸を反応させることで行われます。反応条件には、多くの場合、60〜80°Cの温度範囲と4〜6時間の反応時間が含まれます。生成物はその後、カラムクロマトグラフィーを用いて精製されます。
工業生産方法
工業的な環境では、この化合物の生産には、高収率と高純度を確保するために連続フロープロセスが採用される場合があります。自動化された反応器と、高速液体クロマトグラフィー(HPLC)などの高度な精製技術の使用により、生産プロセスの効率を高めることができます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-methoxyphenyl)((2S,3R)-3-phenyl-2-oxiranyl)- typically involves the reaction of 4-methoxybenzaldehyde with phenylacetic acid in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 60-80°C and a reaction time of 4-6 hours. The product is then purified using column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process.
化学反応の分析
反応の種類
メタンオン, (4-メトキシフェニル)((2S,3R)-3-フェニル-2-オキシラニル)- は、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、対応するケトンまたはカルボン酸を生成するために酸化することができます。
還元: 還元反応は、化合物をアルコールまたはアルカンに変換することができます。
置換: メトキシ基は、ハロゲンやアミンなどの他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が頻繁に使用されます。
置換: ハロゲン化は、制御された条件下で臭素(Br₂)や塩素(Cl₂)などの試薬を使用して行うことができます。
生成される主な生成物
酸化: ケトンとカルボン酸。
還元: アルコールとアルカン。
置換: ハロゲン化誘導体とアミン置換化合物。
科学研究への応用
メタンオン, (4-メトキシフェニル)((2S,3R)-3-フェニル-2-オキシラニル)- は、いくつかの科学研究に役立ちます。
化学: 有機合成の試薬として、より複雑な分子の構成要素として使用されます。
生物学: 抗菌作用や抗癌作用を含む、潜在的な生物活性を調査されています。
医学: 特に新薬開発において、その潜在的な治療効果が検討されています。
産業: 特殊化学薬品や材料の生産に使用されています。
科学的研究の応用
Methanone, (4-methoxyphenyl)((2S,3R)-3-phenyl-2-oxiranyl)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
メタンオン, (4-メトキシフェニル)((2S,3R)-3-フェニル-2-オキシラニル)- の作用機序には、特定の分子標的と経路との相互作用が関与しています。この化合物は、特定の酵素や受容体を阻害することで作用し、一連の生化学的イベントを引き起こす可能性があります。正確な分子標的と経路は、特定の用途や状況によって異なる場合があります。
類似化合物との比較
類似化合物
- メタンオン, [(1R,2S,3R,4S)-3,4-ビス(4-メトキシフェニル)-1,2-シクロブタンジイル]ビス[フェニル-, rel- (9CI)]
- (4-メトキシフェニル)[(2S,3R)-3-(2-ニトロフェニル)-2-アジリジニル]メタンオン
独自性
メタンオン, (4-メトキシフェニル)((2S,3R)-3-フェニル-2-オキシラニル)- は、メトキシフェニル基とオキシラニル基の両方の存在など、その特定の構造的特徴により独自性があります。
特性
分子式 |
C16H14O3 |
|---|---|
分子量 |
254.28 g/mol |
IUPAC名 |
(4-methoxyphenyl)-[(2S,3S)-3-phenyloxiran-2-yl]methanone |
InChI |
InChI=1S/C16H14O3/c1-18-13-9-7-11(8-10-13)14(17)16-15(19-16)12-5-3-2-4-6-12/h2-10,15-16H,1H3/t15-,16+/m0/s1 |
InChIキー |
GAMOPGGZIQWBEM-JKSUJKDBSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)[C@@H]2[C@@H](O2)C3=CC=CC=C3 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C2C(O2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


